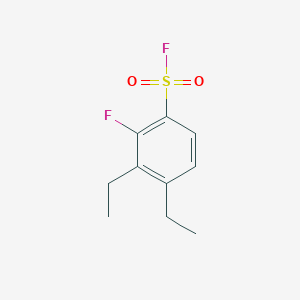![molecular formula C19H25N5 B14403564 N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine CAS No. 87594-81-8](/img/structure/B14403564.png)
N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is a heterocyclic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[3,4-b]pyrazine core with a phenyl group at the 1-position and dibutylamine substituents at the nitrogen atoms.
準備方法
The synthesis of N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can be achieved through various synthetic routes. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid as a catalyst . This reaction leads to the formation of the pyrazolo[3,4-b]pyrazine core, which can then be further functionalized with phenyl and dibutylamine groups.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For example, oxidation of the compound can lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives. Substitution reactions with halogenating agents can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
科学的研究の応用
N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine has several scientific research applications across various fields:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of structure-activity relationships and the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into its mechanism of action and therapeutic potential.
Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a valuable scaffold for drug discovery.
作用機序
The mechanism of action of N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to modulation of their activity.
For instance, the compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Alternatively, it may interact with receptors to modulate their signaling pathways, resulting in therapeutic effects.
類似化合物との比較
N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can be compared with other similar compounds, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]quinolines . These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrazolo[3,4-b]pyridines: These compounds have a pyridine ring fused to the pyrazole ring, which can influence their electronic properties and biological activities. They are known for their potential as kinase inhibitors and anti-inflammatory agents.
Pyrazolo[3,4-b]quinolines: These compounds have a quinoline ring fused to the pyrazole ring, which can enhance their stability and bioavailability. They are studied for their anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific substituents, which can modulate its interactions with molecular targets and influence its biological activities.
特性
CAS番号 |
87594-81-8 |
|---|---|
分子式 |
C19H25N5 |
分子量 |
323.4 g/mol |
IUPAC名 |
N,N-dibutyl-1-phenylpyrazolo[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C19H25N5/c1-3-5-12-23(13-6-4-2)18-15-20-19-17(22-18)14-21-24(19)16-10-8-7-9-11-16/h7-11,14-15H,3-6,12-13H2,1-2H3 |
InChIキー |
MJIPCIHGTQIXMV-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C1=CN=C2C(=N1)C=NN2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-Ethoxydecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14403487.png)
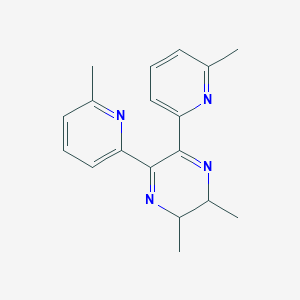
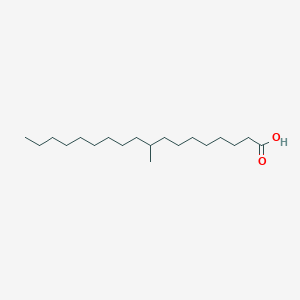
![3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde](/img/structure/B14403504.png)
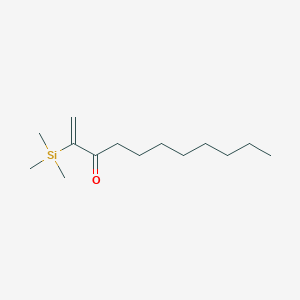
![3-Methyl-2-[methyl(phenyl)amino]butanenitrile](/img/structure/B14403514.png)
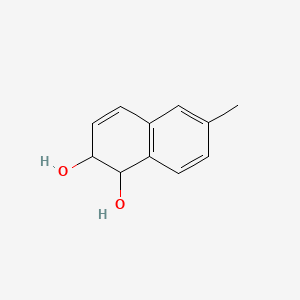



![2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14403535.png)
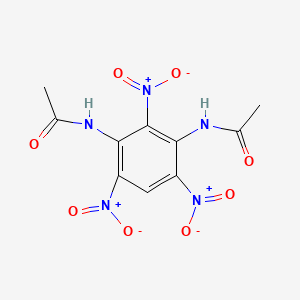
![Ethyl [butyl(ethoxy)phosphoryl]acetate](/img/structure/B14403558.png)
